2,4-dimethyl-1,2-dihydrophthalazin-1-one is a nitrogen-containing heterocyclic compound belonging to the phthalazinone family. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly for its biological activities. It is characterized by a unique molecular structure that includes a dihydrophthalazine core, which is known for its diverse chemical reactivity and biological properties.
The compound can be synthesized through various chemical methods, often involving the reaction of hydrazines with phthalic derivatives. Its synthesis and properties have been explored in multiple studies, highlighting its significance in both academic research and potential therapeutic applications.
2,4-dimethyl-1,2-dihydrophthalazin-1-one is classified as a phthalazinone derivative. It falls under the category of heterocycles due to the presence of nitrogen atoms within its ring structure. This classification is critical as it influences the compound's reactivity and interaction with biological systems.
The synthesis of 2,4-dimethyl-1,2-dihydrophthalazin-1-one typically involves several steps:
The molecular structure of 2,4-dimethyl-1,2-dihydrophthalazin-1-one features a fused ring system that includes two nitrogen atoms in its framework. The structural formula can be represented as follows:
The molecular weight of 2,4-dimethyl-1,2-dihydrophthalazin-1-one is approximately 162.19 g/mol. The compound exhibits specific spectral characteristics in NMR and IR spectroscopy that confirm its structure.
2,4-dimethyl-1,2-dihydrophthalazin-1-one can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions may involve halogens or nucleophiles such as amines.
The mechanism of action for 2,4-dimethyl-1,2-dihydrophthalazin-1-one involves its interaction with specific biological targets. The presence of electron-withdrawing groups enhances its binding affinity to enzymes or receptors involved in various metabolic pathways.
Research indicates that this compound may exhibit antimicrobial and anticancer properties by modulating enzyme activities related to cell proliferation and apoptosis.
The compound displays stability under normal laboratory conditions but may decompose upon prolonged exposure to strong acids or bases. Its reactivity profile makes it a versatile intermediate for further chemical modifications.
2,4-dimethyl-1,2-dihydrophthalazin-1-one has several applications in scientific research:
The systematic IUPAC name 2,4-dimethyl-1,2-dihydrophthalazin-1-one precisely defines this bicyclic heteroaromatic system. The name specifies:
Table 1: Nomenclature of Key Phthalazinone Derivatives
Systematic Name | Common Name/Descriptor | Substituent Pattern | |
---|---|---|---|
2,4-dimethyl-1,2-dihydrophthalazin-1-one | Target compound | 2-NCH₃, 4-CH₃ | |
2,7-dimethyl-1,2-dihydrophthalazin-1-one | Isomeric analog | 2-NCH₃, 7-CH₃ | |
4-methyl-2-phenylphthalazin-1(2H)-one | Aryl-substituted derivative | 2-NC₆H₅, 4-CH₃ | |
1,2-dihydrophthalazin-1-one | Parent scaffold | Unsubstituted | [2] [4] [6] |
Structurally, it belongs to the 1,2-dihydrophthalazin-1-one subclass, characterized by a non-aromatic pyridazine ring due to the amide carbonyl. The molecule exhibits planarity in its aromatic ring while the dihydropyridazine ring adopts a boat conformation. The N2-methyl group enhances lipophilicity and influences hydrogen bonding capacity, distinguishing it from aryl-substituted analogs like 4-methyl-2-phenylphthalazin-1(2H)-one [4] [6].
Phthalazinones entered medicinal chemistry in the mid-20th century as synthetic intermediates, but their biological significance became apparent in the 1980s with discoveries of enzyme inhibitory properties. Seminal developments include:
Table 2: Key Milestones in Phthalazinone Therapeutic Development
Time Period | Therapeutic Focus | Structural Features | Clinical Impact | |
---|---|---|---|---|
1980-1999 | Cardiovascular agents | Simple alkyl/aryl substitutions | Preclinical antihypertensive activity | |
2000-2010 | PARP inhibitors (oncology) | 4-Aryl substitutions, piperazine linkers | FDA-approved drugs (Olaparib) | |
2011-present | Metabolic disease targets | 2,4-Dialkyl patterns, fused heterocycles | SIRT6 modulators for fatty liver disease | |
2011-present | Anti-inflammatory agents | 4-Heteroaryl attachments (oxadiazoles, etc.) | Preclinical cytokine modulation | [3] [6] |
The 2,4-dialkyl substitution pattern represents a strategic shift toward improved metabolic stability over aryl-substituted analogs. Recent patents (e.g., US20220235011A1) specifically claim 2-alkyl-4-alkyl/aryl phthalazinones as SIRT6 modulators for treating fatty liver disease and inflammation, highlighting their contemporary relevance [3].
CAS No.: 35850-13-6
CAS No.: 69002-85-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5
CAS No.: 655-04-9